molecular formula C15H22ClN3O2 B1401034 Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1361116-19-9

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B1401034
CAS No.: 1361116-19-9
M. Wt: 311.81 g/mol
InChI Key: HTZUAHFWQVAMPM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22ClN3O2 and a molecular weight of 311.81 g/mol. This compound is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group, a chloro-substituted pyrimidinyl ring, and a methyl group on the pyrimidinyl ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-chloro-2-methylpyrimidin-4-ylamine as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions involving the formation of the piperidine ring, followed by esterification with tert-butyl chloroformate.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and aprotic solvents are often employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, such as the corresponding amine.

  • Substitution Products: Substituted derivatives where the original functional groups are replaced by other groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It serves as a building block for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the pyrimidinyl ring.

  • Tert-butyl 3-(2-methylpyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but lacks the chloro group on the pyrimidinyl ring.

Uniqueness: The presence of both the chloro and methyl groups on the pyrimidinyl ring makes this compound unique compared to its analogs, potentially leading to different biological and chemical properties.

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate , its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZUAHFWQVAMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
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Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

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